molecular formula C22H23N5O5S B2497440 ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226430-82-5

ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2497440
CAS No.: 1226430-82-5
M. Wt: 469.52
InChI Key: ORDAUAOYCYWFGM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C22H23N5O5S and its molecular weight is 469.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Compounds with structural motifs similar to the chemical are often synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives, indicating a broad interest in thiazole and pyrazole derivatives for their versatile chemical properties and potential applications (Mohamed, 2014). Such reactions typically aim to explore novel synthetic routes or to produce derivatives with potential biological activities.

Potential Biological Activities

Several studies focus on the synthesis of pyrazole and thiazole derivatives to evaluate their biological activities, such as antimicrobial, antioxidant, and anticancer properties. For instance, thiazole derivatives have been studied for their immunomodulatory and anticancer activities, indicating that compounds containing thiazole rings may exhibit significant biological effects (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009). This suggests that the compound of interest could potentially be explored for similar biological activities.

Antimicrobial and Antioxidant Properties

The synthesis of novel compounds and their screening for antimicrobial and antioxidant activities are common themes in chemical research, highlighting the ongoing search for new therapeutic agents. Compounds with structures related to ethyl 2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may also be explored for such properties, contributing valuable data to the field of medicinal chemistry (Raghavendra et al., 2016).

Drug Discovery and Development

The design and synthesis of chemical libraries aim to identify compounds with potential as drug candidates, focusing on various therapeutic targets. Research on compounds similar to the one may provide insights into the structural features important for biological activity, guiding future drug discovery efforts (Donohue et al., 2002).

Future Directions

Pyrazole derivatives have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, it is expected that the study and application of this compound and similar compounds will continue to be an important area of research in the future.

Mechanism of Action

Properties

IUPAC Name

ethyl 2-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5S/c1-4-32-21(30)14-9-10-16-17(14)24-22(33-16)25-18(28)12-5-7-13(8-6-12)23-19(29)15-11-27(2)26-20(15)31-3/h5-8,11,14H,4,9-10H2,1-3H3,(H,23,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDAUAOYCYWFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CN(N=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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